14-Phenyl-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure, combining both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One notable approach is the enantioselective synthesis of 5,13-disubstituted dibenzo[d,d’]benzo[1,2-b:4,3-b’]dithiophenes. Key to its successful assembly are the last two successive Au-catalyzed intramolecular alkyne hydroarylation events . These steps lead to the formation of the desired helical architecture.
Reaction Conditions:: The second cyclization in this process is crucial for determining the compound’s enantiopurity. When a TADDOL-derived 1,2,3-(triazolium)phosphonite moiety is employed as an ancillary ligand, excellent enantioselectivity is achieved.
Industrial Production:: While multigram-scale production remains challenging, advancements in synthetic strategies are gradually overcoming these limitations.
Chemical Reactions Analysis
Types of Reactions:: This compound can undergo various reactions, including oxidation, reduction, and substitution. Its unique structure influences the regioselectivity of these transformations.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a catalyst.
Substitution: Nucleophilic substitution using appropriate leaving groups.
Major Products:: The products formed from these reactions may include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry:: Researchers explore its potential as a building block for novel materials, such as conducting polymers or chiral ligands.
Biology and Medicine::Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Biological Imaging: Fluorescent derivatives for cellular imaging.
Materials Science: Incorporation into organic electronic devices.
Catalysis: As a ligand in asymmetric catalysis.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound is unique, it shares some features with related helical structures. Notable similar compounds include :
- Dithia[5]helicenes
- Dithia[9]helicenes
Properties
CAS No. |
1217831-40-7 |
---|---|
Molecular Formula |
C24H19N3O3S2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
14-phenyl-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C24H19N3O3S2/c28-22-17-13-9-14(18(17)23(29)27(22)12-6-2-1-3-7-12)19-16(13)15(11-5-4-8-25-10-11)20-21(31-19)26-24(30)32-20/h1-8,10,13-19H,9H2,(H,26,30) |
InChI Key |
VZDOCESJVVNKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CN=CC=C7)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.